Positional Isomer Differentiation: 6-(Piperidin-4-yl) vs 3-(Piperidin-4-yl) Substitution on Pyrazolo[3,4-b]pyridine Core
The target compound (6-piperidin-4-yl substitution, CAS 2108705-12-8/1442098-16-9) retains the 3-amino group on the pyrazolo[3,4-b]pyridine core, which serves as the canonical hinge-binding hydrogen bond donor–acceptor pair in kinase inhibitor design [1]. In contrast, the positional isomer 3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine trihydrochloride (CAS 1184982-95-3) places the piperidine directly at the 3-position, replacing the 3-amino group and thereby eliminating the adenine-mimetic hinge-binding motif entirely . The molecular weight difference is notable: the 6-substituted trihydrochloride (MW 326.65, containing the 3-NH₂) versus the 3-substituted trihydrochloride (MW 311.64, lacking the 3-NH₂) . The 6-substituted analog carries five nitrogen atoms (C₁₁H₁₈Cl₃N₅) compared to four (C₁₁H₁₇Cl₃N₄) in the 3-substituted isomer, reflecting the presence of the 3-amino group. For programs requiring the 3-amino hinge-binding pharmacophore with a piperidine vector at the 6-position for solvent-exposed region elaboration, only the 6-isomer is suitable [1].
| Evidence Dimension | Molecular weight, heteroatom count, and presence of hinge-binding 3-amino pharmacophore |
|---|---|
| Target Compound Data | MW 326.65 (trihydrochloride); 5 nitrogen atoms (C₁₁H₁₈Cl₃N₅); 3-NH₂ group present |
| Comparator Or Baseline | 3-(Piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine trihydrochloride (CAS 1184982-95-3): MW 311.64; 4 nitrogen atoms (C₁₁H₁₇Cl₃N₄); 3-NH₂ group absent |
| Quantified Difference | ΔMW = +15.01 g/mol; ΔN count = +1 nitrogen; presence vs absence of hinge-binding 3-amino motif |
| Conditions | Structural comparison based on vendor-certified molecular formulas and CAS registry specifications |
Why This Matters
For kinase inhibitor programs exploiting the pyrazolo[3,4-b]pyridine scaffold as an adenine bioisostere, the 3-amino group is essential for hinge binding; selecting the 3-substituted positional isomer would abolish this critical pharmacophoric element.
- [1] Wenglowsky S. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opin Ther Pat. 2013;23(3):281-298. doi:10.1517/13543776.2013.749861. PMID: 23289383. View Source
